molecular formula C10H17NO4 B1340653 Methyl N-Boc-azetidine-2-carboxylate CAS No. 255882-72-5

Methyl N-Boc-azetidine-2-carboxylate

Cat. No.: B1340653
CAS No.: 255882-72-5
M. Wt: 215.25 g/mol
InChI Key: FGWUDHZVEBFGKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-Boc-azetidine-2-carboxylate is a useful research compound. Its molecular formula is C10H17NO4 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Novel Isomeric Analogs and Peptide Coupling Methyl N-Boc-azetidine-2-carboxylate is used in the synthesis of novel isomeric analogs of compounds like dl-proline. Soriano et al. (1980) reported the synthesis of 2-carboxy-4-methylazetidine, a novel isomeric analog of dl-proline, utilizing a process that involves the reaction of α,β-dibromo carbonyl ester with benzylamine, followed by hydrolysis and catalytic hydrogenation (Soriano, Podraza, & Cromwell, 1980). Drouillat et al. (2012) described a practical synthesis of enantiopure 2-methyl-azetidine-2-carboxylic acid, highlighting its use in peptide coupling, which demonstrates its applicability in synthesizing quaternary amino acids suitably protected for further chemical reactions (Drouillat, Wright, Marrot, & Couty, 2012).

Development of Heterocyclic Amino Acid Derivatives The compound is pivotal in the synthesis of new heterocyclic amino acid derivatives. Gudelis et al. (2023) described the synthesis route for new heterocyclic amino acid derivatives containing azetidine and oxetane rings, highlighting the diversity and potential of these derivatives in chemical synthesis (Gudelis et al., 2023).

Preparation of Bench Stable, Crystalline Salts Dowling et al. (2016) presented two scalable syntheses for preparing bench stable, crystalline salts of (S)-2-methylazetidine, demonstrating the versatility and adaptability of compounds derived from this compound in various chemical environments (Dowling et al., 2016).

Pharmaceutical and Biological Applications

Synthesis of Pharmacologically Relevant Compounds The use of this compound extends to the synthesis of pharmacologically relevant compounds. Xu et al. (2020) reported the nickel-catalyzed trans-selective dicarbofunctionalization of endocyclic enecarbamates, which are precursors to fluorinated amino acids and oligopeptides containing azetidine, showing potential applications in pharmacological studies (Xu, Cheng, Luo, Wang, & Zhang, 2020).

Safety and Hazards

The compound has been classified with the hazard statements H302-H315-H319-H332-H335 . This indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

Methyl N-Boc-azetidine-2-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of inhibitors for various biological processes . It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it is involved in the preparation of inhibitors for liver fibrosis and algal growth . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it may impact cell signaling pathways by interacting with key signaling molecules, thereby affecting cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level . It can bind to enzymes and proteins, leading to inhibition or activation of their activity. This compound may also induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in the modulation of various biochemical pathways, ultimately affecting cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, which may be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as inhibition of specific biological processes . At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways . It can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. The compound may be metabolized by specific enzymes, resulting in the formation of metabolites that can further influence biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can influence its activity and effectiveness in modulating biochemical pathways.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell. This localization is crucial for its interaction with biomolecules and the modulation of cellular processes.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl azetidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-6-5-7(11)8(12)14-4/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWUDHZVEBFGKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60564416
Record name 1-tert-Butyl 2-methyl azetidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255882-72-5
Record name 1-tert-Butyl 2-methyl azetidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.